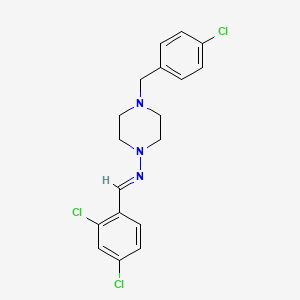

![molecular formula C15H14ClN3O4S B5516178 2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)

2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide often involves multiple steps, starting with basic building blocks like dimethylthiophenes. Suzuki et al. (1981) described the nitration of 2,5-dimethylthiophene, a process that could be relevant for introducing nitro groups into thiophene rings, a key feature in the target compound (Suzuki et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds like this compound can be characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. Purandara et al. (2019) discussed the structural characterization of a similar organic compound, highlighting the importance of single-crystal X-ray diffraction in understanding the conformation and geometry of such molecules (Purandara et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving compounds with thiophene and hydrazide functionalities can vary widely depending on the reaction conditions and the presence of other functional groups. Newcombe and Norris (1979) explored the radical and ionic reactions of nitrothiophenyl-methyl chlorides and acetates, which might provide insights into the reactivity of the nitrothiophene component in our target compound (Newcombe & Norris, 1979).

Scientific Research Applications

Organic Synthesis and Chemical Reactions

- Nitration of Thiophenes : The reaction of dimethylthiophene with copper(II) nitrate demonstrated the formation of nitrothiophene derivatives, showcasing the compound's utility in synthesizing nitro-substituted thiophene compounds which are valuable intermediates in organic synthesis (Suzuki et al., 1981).

Materials Science

- Nonlinear Optical Properties : Hydrazones, including those similar to the compound , were studied for their third-order nonlinear optical properties, suggesting potential applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Pharmacological Applications

- Antihypertensive Agents : Synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases showed that many compounds have good antihypertensive α-blocking activity with low toxicity, highlighting the potential pharmacological applications of these compounds (Abdel-Wahab et al., 2008).

- Cytotoxic Activity Against Cancer Cells : Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed significant anti-tumor activities, indicating the utility of these compounds in developing cancer therapeutics (Aboelmagd et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c1-9-5-11(6-10(2)15(9)16)23-8-13(20)18-17-7-12-3-4-14(24-12)19(21)22/h3-7H,8H2,1-2H3,(H,18,20)/b17-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPXUTVNSCVRLZ-REZTVBANSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1Cl)C)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-nitrobenzyl)thio]pyridine](/img/structure/B5516100.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}-3-methylbutanamide](/img/structure/B5516115.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5516122.png)

![6-[3-(1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5516132.png)

![2-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1-methyl-1H-benzimidazole](/img/structure/B5516142.png)

![N-{2-[3-(4-chlorophenyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]ethyl}acetamide](/img/structure/B5516148.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-tert-butyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516162.png)

![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)

![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)

![2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5516184.png)

![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)